{2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
The compound "{2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid" features a piperidine ring substituted at the 2-position with an acetyl-isopropyl-amino-methyl group and an acetic acid moiety at the 1-position. Its synthesis likely involves alkylation or amidation steps, similar to related piperidinyl acetic acids .
Properties
IUPAC Name |
2-[2-[[acetyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(2)15(11(3)16)8-12-6-4-5-7-14(12)9-13(17)18/h10,12H,4-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFWHRMIXZKYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Core
The synthesis typically begins with a piperidine precursor. For example, 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester serves as a common starting material. This compound undergoes alkylation at the 2-position using chloroform under basic conditions (e.g., 1,8-diazabicycloundec-7-ene [DBU] or sodium hydroxide) at −20°C to 0°C. The reaction introduces a chloromethyl group, forming an intermediate compound III (Figure 1).
Key Conditions :
Introduction of the Isopropyl-Amino Group
The chloromethyl intermediate is then subjected to nucleophilic substitution with sodium azide in methanol or ethanol, facilitated by a secondary base such as N,N-diisopropylethylamine (DIPEA). This step replaces the chloride with an azide group, yielding compound IV . Subsequent reduction using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) converts the azide to a primary amine.
Key Conditions :
Acetylation and Carboxylic Acid Attachment
The amine intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine). Concurrently, the carboxylic acid group is introduced via a nucleophilic substitution reaction with bromoacetic acid or its ester derivatives. Hydrolysis of the ester (if present) under acidic or basic conditions yields the final product.
Key Conditions :
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Acetylation : Acetic anhydride (1.2 eq), THF, 0°C to room temperature.
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Carboxylic Acid Introduction : Bromoacetic acid, K₂CO₃, DMF, 50°C.
Alternative Synthetic Approaches
Reductive Amination Strategy
An alternative route involves reductive amination of a pre-functionalized piperidine. For instance, 2-formyl-piperidine reacts with isopropylamine in the presence of sodium cyanoborohydride, forming the secondary amine. Subsequent acetylation and coupling with a glycine derivative (e.g., methyl glycinate) provides the acetic acid moiety.
Key Conditions :
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxylic acid group participates in pH-dependent transformations:
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Acidic Hydrolysis : Stable below pH 3 but undergoes decarboxylation at elevated temperatures (>100°C) in strong acids (e.g., HCl conc.) .
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Basic Hydrolysis : Forms water-soluble salts (e.g., sodium or potassium derivatives) at pH >10, enhancing bioavailability.
Amide Coupling Reactions
The acetic acid moiety reacts with amines to form pharmacologically relevant amides:
Reaction yields range from 59% (dipeptides) to 84% (Boc-protected derivatives) .
Acetyl Group Reactivity
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Deacetylation : Treatment with HCl (6N, reflux) removes the acetyl group, yielding a primary amine intermediate.
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Reductive Amination : Reacts with aldehydes/ketones (NaBH₃CN, MeOH) to form secondary amines, useful for structural diversification .
Piperidine Ring Modifications
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N-Alkylation : Reacts with alkyl halides (K₂CO₃, DMF, 60°C) to form quaternary ammonium salts, enhancing solubility .
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Oxidation : Piperidine ring remains stable under mild oxidants (e.g., H₂O₂) but forms N-oxide derivatives with mCPBA .
Salt Formation and Solubility
The carboxylic acid forms salts with inorganic/organic bases:
| Counterion | Solubility (mg/mL) | Application |
|---|---|---|
| Sodium | 45.2 in H₂O | Injectable formulations |
| Ethanolamine | 32.8 in EtOH | Topical delivery systems |
Data derived from analog compounds in .
Stability Under Storage
Scientific Research Applications
Overview
{2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic organic compound with significant potential in various scientific fields. Its unique structure, characterized by a piperidine ring and an acetyl-isopropyl amino group, suggests diverse applications in chemistry, biology, and medicine.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Its structural features suggest that it may interact with biological macromolecules, making it a candidate for drug development.
- Analgesic Properties : Research indicates that compounds with similar piperidine structures can exhibit pain-relieving effects.
- Anti-inflammatory Effects : Studies have shown potential for reducing inflammation, which is crucial in treating various chronic conditions.
Biological Studies
The interactions of this compound with biological systems are of particular interest.
- Receptor Binding : The compound may bind to specific receptors, influencing neurotransmitter systems and signaling pathways.
- Enzyme Modulation : Its structure allows for possible inhibition or modulation of enzymes critical for metabolic processes .
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules.
- Synthesis of Derivatives : It can be used to synthesize other piperidine derivatives with varied biological activities.
Industrial Applications
In the chemical industry, this compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Substituent Diversity on the Piperidine Ring
- Target Compound: The acetyl-isopropyl-amino-methyl group at the 2-position introduces moderate lipophilicity and steric bulk. This may enhance membrane permeability compared to hydrophilic derivatives .
- 2-(4-(Diphenylmethylene)-piperidin-1-yl)-acetic Acid (EP0048705) : Features a diphenylmethylene group at the 4-position, increasing aromaticity and lipophilicity. This compound exhibits antiallergic and spasmolytic activities, likely due to its bulky aromatic substituents .
- Its high melting point (210–216°C) indicates strong crystallinity, making it a common intermediate for further derivatization .
Physicochemical and Pharmacological Properties
Table 1: Key Properties of Selected Compounds
Solubility and Bioavailability
- The acetyl-isopropyl-amino group in the target compound likely balances lipophilicity and solubility, contrasting with the highly hydrophobic diphenylmethylene derivatives .
Structural Analysis and Validation
- NMR and MS : The target compound’s structure would require validation via ¹H-NMR and ¹³C-NMR, similar to methods used for 2-(piperidin-4-yl)acetic acid derivatives .
Biological Activity
The compound {2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid , also known by its CAS number 1353982-13-4, is a piperidine derivative that exhibits significant potential for various biological activities. Its unique structural characteristics, including an acetyl-isopropyl amino group and a carboxylic acid functional group, suggest that it may interact with specific biological targets, leading to diverse pharmacological effects.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 242.32 g/mol. Its structure can be depicted as follows:
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the body, potentially influencing neurotransmitter systems or other signaling pathways.
- Enzyme Modulation : Its structural features may allow it to act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways critical for cellular function.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells, suggesting potential anti-cancer properties.
Pharmacological Effects
Research indicates that compounds with piperidine structures can exhibit a range of pharmacological activities, including:
- Analgesic Effects : Some derivatives have been found to alleviate pain.
- Anti-inflammatory Properties : They may reduce inflammation in various conditions.
- Antimicrobial Activity : Certain piperidine derivatives possess the ability to combat microbial infections.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-(4-Methylpiperidin-1-yl)ethanone | Piperidine ring with ketone functionality | Analgesic properties |
| 4-Acetamidopiperidine | Acetamide group on piperidine | Antidepressant effects |
| 3-Pyridinol | Pyridine ring with hydroxyl group | Antimicrobial activity |
What distinguishes this compound is its specific combination of functional groups and piperidine structure, which may provide unique interaction profiles not seen in these similar compounds.
Case Studies and Research Findings
Recent studies have explored the biological properties of related compounds, emphasizing their therapeutic potential:
- Study on ACE Inhibition : Research has shown that certain piperidine derivatives can act as angiotensin-converting enzyme (ACE) inhibitors, which are crucial in managing hypertension and cardiovascular diseases. The study utilized response surface methodologies to optimize conditions for maximum ACE inhibition activity .
- Anticancer Properties : Investigations into similar compounds have demonstrated their ability to induce apoptosis in lung cancer cells. This suggests that this compound could be further researched for its anticancer potential.
Q & A
Q. What are the established synthetic routes for {2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting from piperidine derivatives. For example:
- Step 1 : Condensation of acetyl-isopropyl-amine with a piperidine precursor using THF as a solvent (reaction time: 18 hours, yield: ~100% under optimized conditions) .
- Step 2 : Introduction of the acetic acid moiety via alkylation or coupling reactions. Evidence from analogous compounds (e.g., [2-methyl-1-(1-methyl-piperidin-4-yl)-1H-indol-3-yl]-acetic acid) highlights the use of KOH in ethanol for cyclization, followed by purification via vacuum distillation and washing with ether .
- Characterization : Key techniques include (e.g., δ 10.93 ppm for carboxylic protons), IR (C=O stretch at ~1718 cm), and HRMS for molecular weight confirmation .
Q. How do functional groups in this compound influence its reactivity and solubility?
- Acetamide Group : Enhances hydrogen bonding, improving solubility in polar solvents (e.g., ethanol, acetonitrile) but may reduce cell permeability .
- Piperidine Ring : Confers rigidity and basicity, influencing interactions with biological targets like opioid receptors .
- Carboxylic Acid : Enables salt formation (e.g., hydrochloride salts for improved crystallinity) and pH-dependent solubility .
Q. What analytical methods are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., piperidine ring protons at δ 1.5–3.5 ppm) .
- Mass Spectrometry : HRMS (e.g., [M+H] at 287.1761 for CHNO) .
- IR Spectroscopy : Peaks at ~1700–1720 cm for carbonyl groups .
Advanced Research Questions
Q. How can synthesis yields be optimized when scaling up production for in vivo studies?
- Solvent Optimization : Replace THF with acetonitrile for easier removal under vacuum, reducing side-product formation .
- Work-Up Adjustments : Acidification with acetic acid in acetonitrile (instead of water) minimizes byproducts, as shown in analogous syntheses (yields: 55–84% vs. 83% with modified protocols) .
- Purification : Use preparative HPLC for enantiomerically pure batches, critical for pharmacological consistency .
Q. What strategies resolve contradictions in biological activity data across studies?
- Receptor Binding Assays : Use competitive binding studies (e.g., mu opioid receptor vs. chemokine receptor targets) to clarify selectivity .
- Chiral Purity Validation : Enantiomeric impurities (e.g., from racemic intermediates) can skew activity; employ chiral HPLC or convert to diastereomeric amides (e.g., using (S)-(-)-1-phenylethylamine) for absolute configuration confirmation .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?
- Docking Studies : Model interactions with the GLP1 receptor (e.g., piperidine-acetic acid moiety’s role in hydrogen bonding with residues like Arg380) .
- QSAR Analysis : Correlate substituent effects (e.g., isopropyl vs. cyclopropyl groups) with analgesic efficacy using regression models .
Methodological Considerations
7. Designing assays to evaluate anti-inflammatory or neuropathic pain modulation:
- In Vitro : Measure inhibition of cytokine release (e.g., IL-6/TNF-α) in LPS-stimulated macrophages at 10–100 µM concentrations .
- In Vivo : Use rodent models (e.g., chronic constriction injury) with oral dosing (10–50 mg/kg) and von Frey filament testing for mechanical allodynia .
8. Addressing solubility challenges in biological assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
